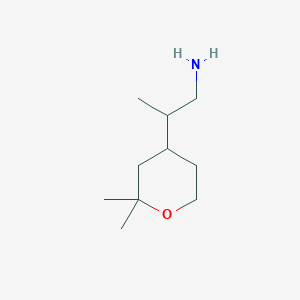

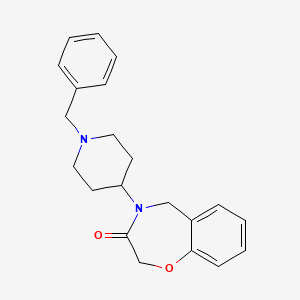

![molecular formula C20H16F3N5O B2503926 3-(3,5-二甲基苯基)-6-[[4-(三氟甲基)苯基]甲基]三唑并[4,5-d]嘧啶-7-酮 CAS No. 893924-20-4](/img/structure/B2503926.png)

3-(3,5-二甲基苯基)-6-[[4-(三氟甲基)苯基]甲基]三唑并[4,5-d]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one" is a triazolopyrimidinone derivative, a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related triazolopyrimidine derivatives and their potential applications.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the core structure. For example, paper describes the nitrosative cyclization of diamino phenylpyrimidinones with nitrous acid, followed by regioselective alkylation to produce 3-alkyl-5-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-ones. Similarly, paper outlines a tandem aza-Wittig reaction for synthesizing 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The papers discuss various substitutions on this core structure, which can significantly affect the compound's properties and biological activity. For instance, paper examines the imine-enamine tautomerism in dihydroazolopyrimidines, which is a crucial aspect of their chemical behavior and could be relevant to the compound of interest.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo a variety of chemical reactions, including alkylation, cyclocondensation, and reactions with different nucleophiles. Paper describes the reaction of a triazolopyrimidinone with N,N-dimethylformamide dimethylacetal to yield an enaminone, which further reacts with various reagents to produce different substituted compounds. These reactions highlight the versatility and reactivity of the triazolopyrimidine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a trifluoromethyl group, as in the compound of interest, can increase the compound's lipophilicity and potentially its ability to cross biological membranes. The papers do not provide specific data on the physical and chemical properties of the compound , but they do offer insights into the properties of related compounds. For instance, paper discusses the antimicrobial activity of triorganotin(IV) derivatives of a triazolopyrimidine, suggesting potential applications in antimicrobial therapy.

科学研究应用

合成和化学反应

三唑并嘧啶及其相关化合物的合成和反应已得到广泛研究。例如,某些乙酰基化合物与 N,N-二甲基甲酰胺二甲缩醛 (DMFDMA) 反应制备三唑并嘧啶,可得到各种取代衍生物。这些反应促进了具有潜在抗菌活性的化合物的产生,突出了开发具有潜在生物应用的新型化学品的方法 (Farghaly, 2008)。此外,有机碘 (III) 介导的合成已被用于制备 3-芳基/杂芳基-5,7-二甲基-1,2,4-三唑并[4,3-c]嘧啶作为抗菌剂,证明了该化合物在开发新型抗菌剂中的相关性 (Kumar 等,2009)。

抗菌活性

三唑并嘧啶衍生物在抗菌活性研究中显示出有希望的结果。这些化合物有机碘 (III) 介导的合成已导致鉴定出具有显着抗菌特性的衍生物,与市售抗生素如氯霉素和链霉素相比具有优势 (Kumar 等,2009)。这些发现强调了三唑并嘧啶在开发新型抗菌剂方面的潜力。

晶体结构和化学性质

三唑并嘧啶衍生物的晶体结构和化学性质提供了对其潜在应用的见解。例如,N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺的合成和晶体结构分析揭示了分子如何通过氢键形成反转二聚体,这些二聚体通过 π-堆积相互作用进一步堆积成层。这些详细的结构信息可以为设计具有所需物理和化学性质的化合物提供信息 (Repich 等,2017)。

杂环芳构化和衍生物合成

杂环芳构化过程已被用于合成各种新型嘧啶衍生物,展示了三唑并嘧啶的化学多样性。例如,涉及 4-羟基香豆素的反应导致产生具有抗菌活性的新型吡喃并[2,3-d]嘧啶和三唑并[1,5-c]嘧啶,表明开发多种生物活性分子的潜力 (El-Agrody 等,2001)。

属性

IUPAC Name |

3-(3,5-dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5O/c1-12-7-13(2)9-16(8-12)28-18-17(25-26-28)19(29)27(11-24-18)10-14-3-5-15(6-4-14)20(21,22)23/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNQTGGMYXGJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

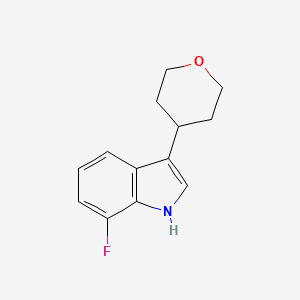

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

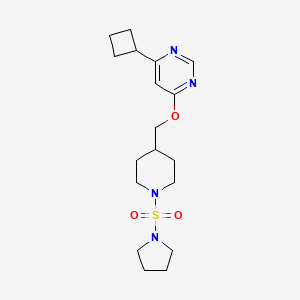

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

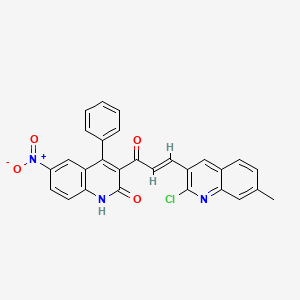

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2503848.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)

![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)